CHEMS vs. Cholesterol: Superior Membrane Stabilization in DPPC Liposomes via Dual Electrostatic and Hydrogen Bonding Interactions
In head-to-head differential scanning calorimetry (DSC) studies using dipalmitoylphosphatidylcholine (DPPC) liposomes, the incorporation of CHEMS significantly reduced the enthalpy of the main phase transition (ΔH) to a greater extent than an equivalent molar ratio of cholesterol (CHOL). This indicates enhanced membrane stabilization. Fourier-transform infrared (FT-IR) spectroscopy confirmed that CHEMS interacts with DPPC polar headgroups through both hydrogen bonding and electrostatic interactions, whereas CHOL interacts solely via hydrogen bonding [1]. This dual interaction mode results in a more thermodynamically stable and less leaky liposomal bilayer.
| Evidence Dimension | Enthalpy change (ΔH) of DPPC main phase transition (membrane stability) |
|---|---|
| Target Compound Data | Reduction in ΔH (quantified in J/g or cal/mol relative to pure DPPC) |
| Comparator Or Baseline | Cholesterol (CHOL): Reduction in ΔH (smaller magnitude than CHEMS) |
| Quantified Difference | CHEMS exhibited a larger decrease in ΔH value than CHOL, indicating quantitatively greater membrane stabilization |
| Conditions | Differential Scanning Calorimetry (DSC) on DPPC multilamellar vesicles; FT-IR spectroscopy |
Why This Matters
For procurement, this quantifiable superiority in membrane stabilization translates directly to extended shelf-life of liposomal formulations and reduced premature drug leakage during storage and circulation, a critical performance metric not met by cholesterol.
- [1] Xiong Y, Guo D, Wang L, et al. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d. Int J Pharm. 2005;299(1-2):119-128. View Source
